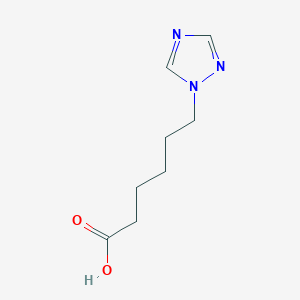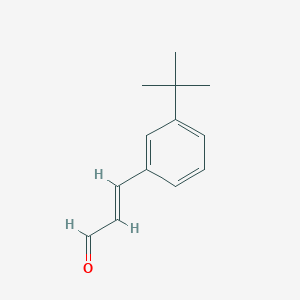
3-(3-Tert-butylphenyl)prop-2-enal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Tert-butylphenyl)prop-2-enal is an organic compound with the molecular formula C13H16O It is characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a prop-2-enal moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Tert-butylphenyl)prop-2-enal can be achieved through several methods. One common approach involves the aldol condensation of 3-tert-butylbenzaldehyde with acetaldehyde. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction mixture is heated to facilitate the condensation, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Tert-butylphenyl)prop-2-enal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the aldehyde group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, in the presence of appropriate reagents and catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, solvent such as ethanol or ether.
Substitution: Nitrating mixture (nitric acid and sulfuric acid), halogens (chlorine, bromine), catalysts like iron or aluminum chloride.
Major Products Formed
Oxidation: 3-(3-Tert-butylphenyl)propanoic acid.
Reduction: 3-(3-Tert-butylphenyl)propan-2-ol.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
3-(3-Tert-butylphenyl)prop-2-enal has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
Mécanisme D'action
The mechanism of action of 3-(3-Tert-butylphenyl)prop-2-enal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the phenyl ring can participate in π-π interactions with aromatic residues in biological molecules, influencing their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-Tert-butylphenyl)prop-2-enal
- 3-(3-Isopropylphenyl)prop-2-enal
- 3-(3-Methylphenyl)prop-2-enal
Uniqueness
3-(3-Tert-butylphenyl)prop-2-enal is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences the compound’s reactivity and stability. This structural feature distinguishes it from other similar compounds and contributes to its specific chemical and biological properties.
Propriétés
Numéro CAS |
861229-29-0 |
|---|---|
Formule moléculaire |
C13H16O |
Poids moléculaire |
188.26 g/mol |
Nom IUPAC |
(E)-3-(3-tert-butylphenyl)prop-2-enal |
InChI |
InChI=1S/C13H16O/c1-13(2,3)12-8-4-6-11(10-12)7-5-9-14/h4-10H,1-3H3/b7-5+ |
Clé InChI |
GJTGURRFVXNEQK-FNORWQNLSA-N |
SMILES isomérique |
CC(C)(C)C1=CC=CC(=C1)/C=C/C=O |
SMILES canonique |
CC(C)(C)C1=CC=CC(=C1)C=CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


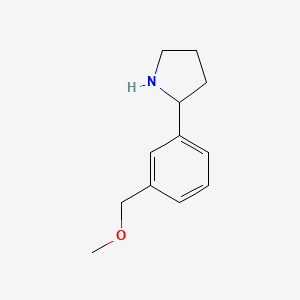
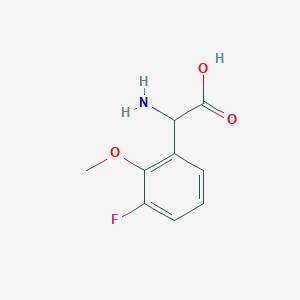
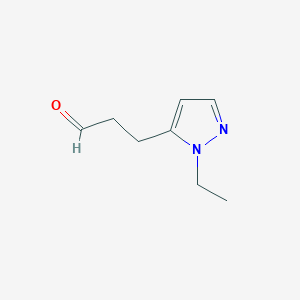
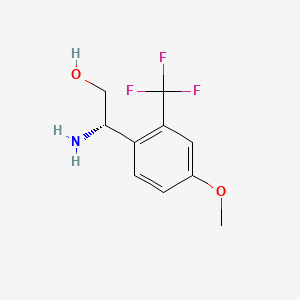
![3-[(4-{[(Tert-butoxy)carbonyl]amino}phenyl)(methyl)amino]propanoicacid](/img/structure/B13607922.png)

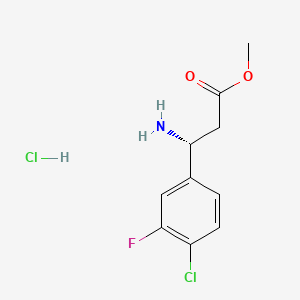
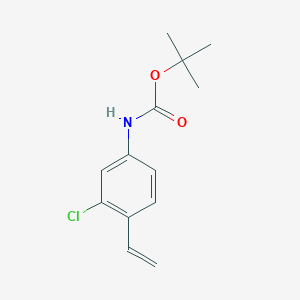
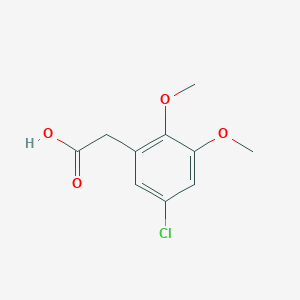
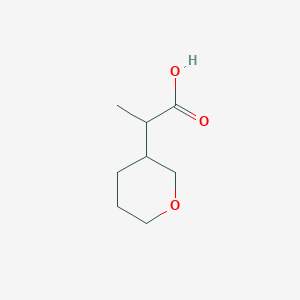
![N-benzyl-3,3-dimethylspiro[3.3]heptan-1-amine](/img/structure/B13607951.png)


